2-Hydroxyquinoline-4-formylchloride
Overview
Description
2-Hydroxyquinoline-4-formylchloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a quinoline ring with a hydroxyl group at the 2-position and a formyl chloride group at the 4-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyquinoline-4-formylchloride typically involves the reaction of 2-hydroxyquinoline with formyl chloride under controlled conditions. One common method is the Vilsmeier-Haack reaction, where 2-hydroxyquinoline reacts with a formylating agent like phosphorus oxychloride (POCl3) in the presence of a base such as dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyquinoline-4-formylchloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The formyl chloride group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The formyl chloride group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the formyl chloride group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Hydroxyquinoline-4-formylchloride has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyquinoline-4-formylchloride involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the formyl chloride group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This dual reactivity makes it a valuable tool in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Lacks the formyl chloride group, making it less reactive in certain chemical reactions.
4-Hydroxyquinoline: Has a hydroxyl group at the 4-position instead of the 2-position, leading to different reactivity and biological activity.
Quinoline-4-carboxaldehyde: Contains a formyl group instead of a formyl chloride group, affecting its reactivity and applications.
Uniqueness
2-Hydroxyquinoline-4-formylchloride is unique due to the presence of both a hydroxyl group and a formyl chloride group, providing a combination of reactivity that is not found in other similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
2-oxo-1H-quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(14)7-5-9(13)12-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXMGJKPFSKMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611444 | |
Record name | 2-Oxo-1,2-dihydroquinoline-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57659-08-2 | |
Record name | 2-Oxo-1,2-dihydroquinoline-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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